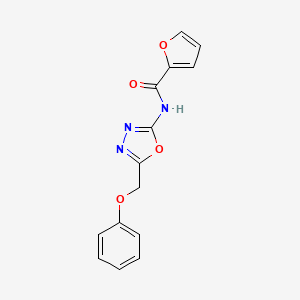

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

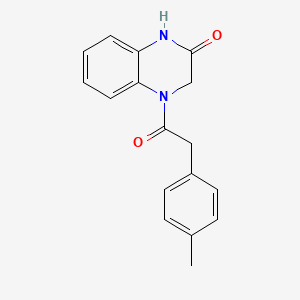

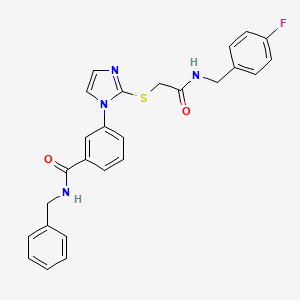

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carboxamide group could participate in various reactions, such as hydrolysis or condensation. The oxadiazole ring is generally stable but could potentially undergo reactions at the carbon adjacent to the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carboxamide group could increase the compound’s solubility in polar solvents .Scientific Research Applications

Brain-Penetrant Inhibitors

Compounds with brain-penetrant properties are crucial for treating central nervous system disorders. While not yet confirmed, this compound’s structure hints at its potential as a brain-penetrant inhibitor.

- Sukriye Cakmak, Semiha Yenigun & Tevfik Ozen. “Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives.” Journal of the Iranian Chemical Society, Volume 20, 2023.

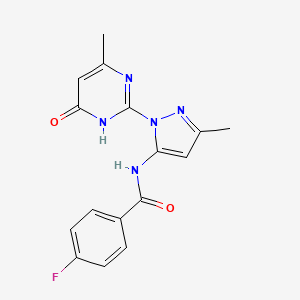

- Other 4-trifluoromethyl (R1) substituted antibiotics with 4-N-isopropyl amino-pyrazol-5-yl (R2, MIC of 0.5 µg/mL) and 4-ethynyl-pyrazol-5-yl (R2, MIC of 0.25 µg/mL) showed good anti-bacterial activity

- Hassan et al. designed nitrofurantoin analogues containing furan and pyrazole scaffolds

Mechanism of Action

Target of Action

Oxadiazoles and furan derivatives have been found to interact with a variety of biological targets. For instance, some oxadiazole derivatives have shown to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of oxadiazole and furan derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with. Some oxadiazole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities

properties

IUPAC Name |

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c18-13(11-7-4-8-19-11)15-14-17-16-12(21-14)9-20-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNZZKSSLFKSEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2688042.png)

![Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2688054.png)

![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2688055.png)

![2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide](/img/structure/B2688059.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2688064.png)